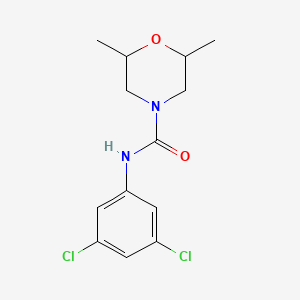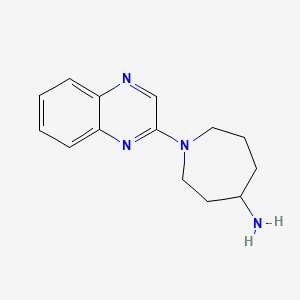
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile, also known as DMBA, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.
作用机制
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is not fully understood, but it is believed to interact with biological membranes and proteins. It has been found to bind to lipid bilayers and alter their physical properties, such as fluidity and curvature. This compound has also been shown to bind to proteins, such as bovine serum albumin, and induce conformational changes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile in lab experiments is its fluorescent properties, which make it a useful tool for detecting protein-protein interactions. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. It is important to use caution when handling this compound and to follow proper safety protocols.
未来方向
There are many future directions for research involving 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile. One area of interest is its potential as a photosensitizer in photodynamic therapy. This compound has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential as a tool for studying the structure and function of biological membranes. This compound has been shown to interact with lipid bilayers in a unique way, and further research is needed to understand its mechanism of action. Additionally, this compound could be used as a tool for studying protein-lipid interactions, which are important for many biological processes. Overall, this compound is a valuable tool in the field of biomedical research, and further research is needed to fully understand its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has many potential applications, including as a fluorescent probe, photosensitizer, and tool for studying biological membranes and proteins. This compound has various biochemical and physiological effects, and its mechanism of action is not fully understood. While this compound has many advantages for lab experiments, it is important to use caution when handling it due to its potential toxicity. There are many future directions for research involving this compound, and further studies are needed to fully understand its potential applications.
合成方法
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile can be synthesized by reacting 5,6-dimethyl-1H-benzimidazole with 3-pyridinecarboxaldehyde and malononitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained by recrystallization.
科学研究应用
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has also been used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitive drug. This compound has also been used as a tool for studying the structure and function of biological membranes.
属性
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-11-6-15-16(7-12(11)2)21-17(20-15)14(9-18)8-13-4-3-5-19-10-13/h3-8,10H,1-2H3,(H,20,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELRVNOQGMAFKO-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CN=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)


![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)
![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)
